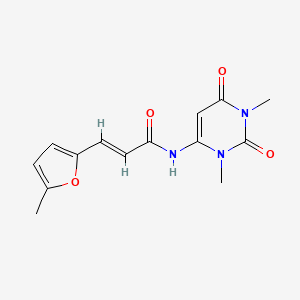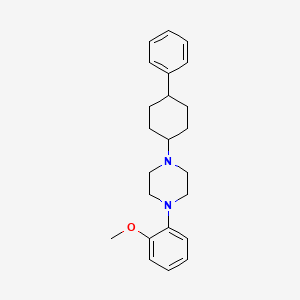
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. CNPA is a member of the acrylamide family of compounds, which are widely used in various industrial and laboratory settings. In
科学研究应用
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied extensively in the scientific research community due to its potential applications in various fields. One of the primary research areas for this compound is in the development of new drugs for the treatment of cancer. Several studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (cell death) in cancer cells. This compound has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to modulate the immune system by increasing the production of cytokines and chemokines, which are important for immune cell activation and recruitment.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide for lab experiments is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
未来方向
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the optimization of this compound derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, the potential anti-inflammatory and immunomodulatory effects of this compound warrant further investigation for the treatment of inflammatory and autoimmune diseases.
合成方法
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylonitrile or 4-nitrophenylacetyl chloride.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(17)10-15(11)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQXXBSYAOPFEW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)


![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)


